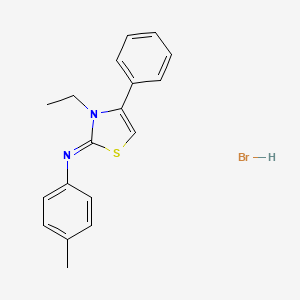
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a useful research compound. Its molecular formula is C18H19BrN2S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of substituents such as the ethyl and phenyl groups enhances its interaction with biological targets. The hydrobromide salt form is often used to improve solubility and bioavailability.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazol-2(3H)-imine compounds showed promising antifungal activity against Candida albicans and Candida parapsilosis. Specifically, compound 2e demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole . This suggests that similar structural motifs in this compound may confer antifungal properties.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of monoamine oxidase (MAO) has been explored, with related thiadiazole compounds showing significant inhibitory effects. For example, some derivatives exhibited IC50 values as low as 0.060 μM against MAO-A . This indicates that this compound could similarly inhibit MAO activity, contributing to its antidepressant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Interaction : Its lipophilic character allows it to interact with cell membranes, potentially disrupting fungal cell integrity.
- Receptor Modulation : The compound might modulate receptor activity linked to neurotransmitter systems, influencing mood and behavior.
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives:
- Antifungal Efficacy :
- Cytotoxicity :
- Structure-Activity Relationship (SAR) :
Summary of Research Findings
Propriétés
IUPAC Name |
3-ethyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHJIIAJRDUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













